![molecular formula C19H16FN5OS B2474743 N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013808-61-1](/img/structure/B2474743.png)

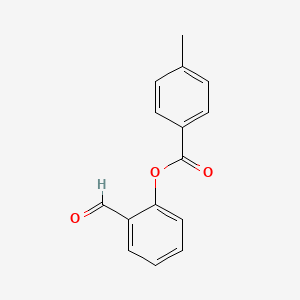

N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

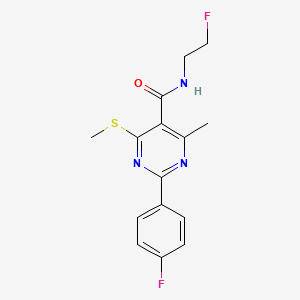

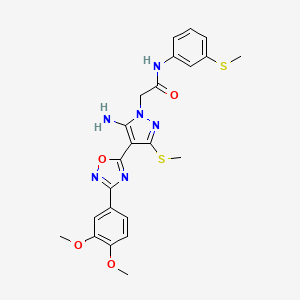

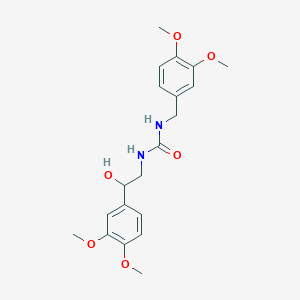

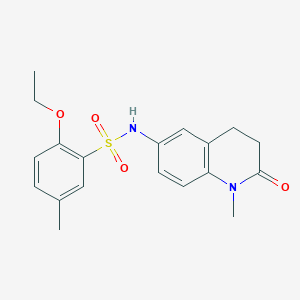

This compound is a complex organic molecule that contains several functional groups including a pyrazole, a benzothiazole, and a pyridine. These groups are common in many pharmaceuticals and could potentially have biological activity .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, substitutions, and cyclizations .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR and X-ray crystallography can be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole could potentially act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the exact structure and the functional groups present .Applications De Recherche Scientifique

Antitumor Activity

Compounds with structures related to N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide have been investigated for their anticancer properties. For instance, fluoro-substituted benzopyrans, which share a common fluorobenzo group, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

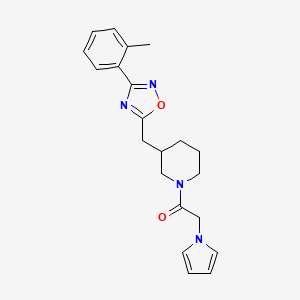

Antimicrobial and Antitubercular Agents

Thiazole and pyrazole derivatives have been synthesized for their potential use as antimicrobial and antitubercular agents. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for example, showed promising activity against Mycobacterium tuberculosis with significant inhibition at low cytotoxic concentrations (Jeankumar et al., 2013).

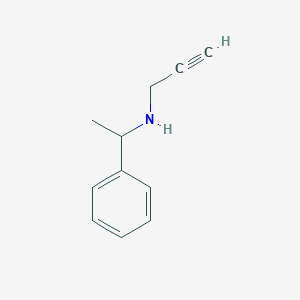

Novel Antipsychotic Agents

Research into this compound related structures has also extended to the development of potential antipsychotic medications. Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, highlighting a novel mechanism of action (Wise et al., 1987).

Environmental Remediation

Compounds structurally related to this compound have been applied in environmental science, particularly for the removal of heavy metals from industrial wastes. N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives, for example, have demonstrated efficacy in adsorbing Zn2+ and Cd2+ ions, suggesting potential for remediation efforts (Zargoosh et al., 2015).

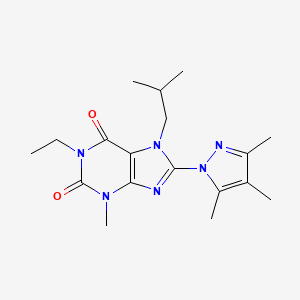

Mécanisme D'action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to have potent anti-tubercular activity, with a particular focus on the target DprE1 .

Mode of Action

The compound interacts with its target, potentially inhibiting the function of the DprE1 enzyme . This interaction could lead to the disruption of essential processes in the Mycobacterium tuberculosis bacterium, thereby exerting its anti-tubercular effects .

Biochemical Pathways

Given its potential target, it is likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s structure suggests that it may have suitable properties for drug development .

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, contributing to its anti-tubercular activity . The exact molecular and cellular effects would depend on the specific interactions between the compound and its target within the bacterial cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5OS/c1-12-8-16(23-24(12)2)18(26)25(11-13-4-3-7-21-10-13)19-22-15-6-5-14(20)9-17(15)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHGSWREKCYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)

![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)

![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)